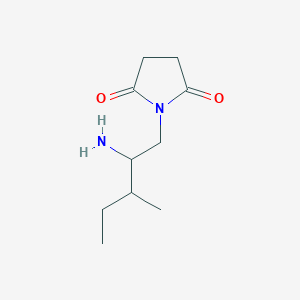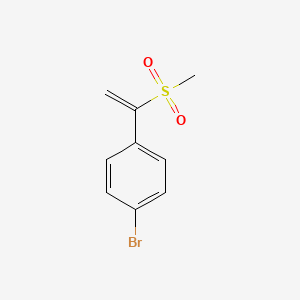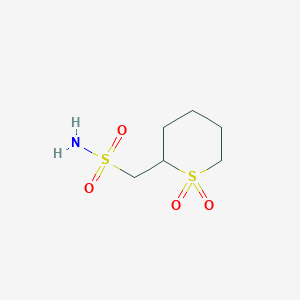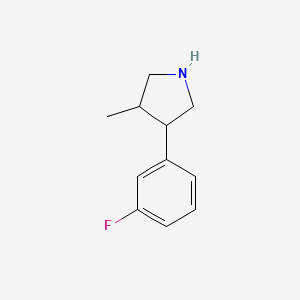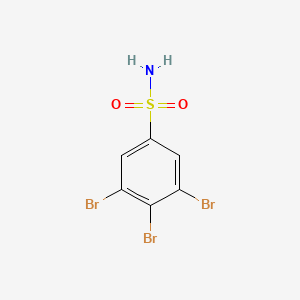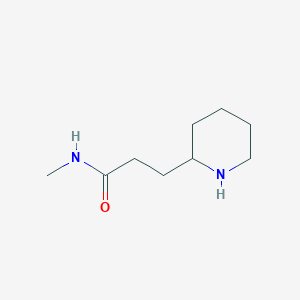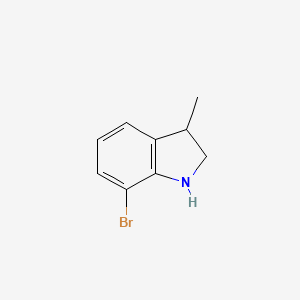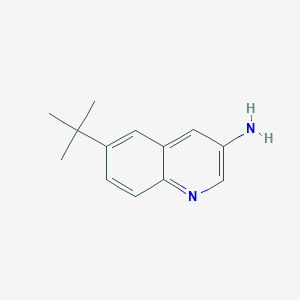
6-Tert-butylquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butylquinolin-3-amine is a chemical compound with the molecular formula C13H16N2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound features a quinoline core with a tert-butyl group at the 6th position and an amine group at the 3rd position. This unique structure imparts specific chemical properties and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butylquinolin-3-amine typically involves the functionalization of a quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . These methods can be adapted to introduce the tert-butyl and amine groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Tert-butylquinolin-3-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline derivatives.
Applications De Recherche Scientifique
6-Tert-butylquinolin-3-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Tert-butylquinolin-3-amine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, the compound may intercalate into DNA, disrupting replication and transcription processes . Additionally, it can inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Isoquinoline: A structural isomer of quinoline with similar chemical properties and applications.
Tetrahydroquinoline: A reduced form of quinoline with different reactivity and biological activities.
Uniqueness: this compound is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and biological activity. This makes it a valuable scaffold for the development of novel pharmaceuticals and industrial chemicals .
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
6-tert-butylquinolin-3-amine |
InChI |
InChI=1S/C13H16N2/c1-13(2,3)10-4-5-12-9(6-10)7-11(14)8-15-12/h4-8H,14H2,1-3H3 |
Clé InChI |
JHOYGBAHEPVUPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=CC(=CN=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


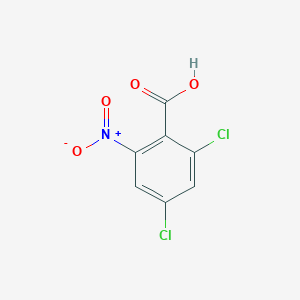

![2-[(3-Bromophenyl)methyl]pyrrolidine](/img/structure/B13235566.png)
